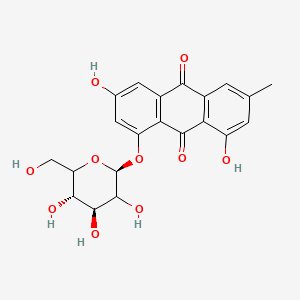
Emodin 8-glucoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Emodin 8-glucoside is a glycosylated derivative of emodin, an anthraquinone compound. It is primarily isolated from plants such as Aloe vera and Reynoutria japonica. This compound exhibits a range of biological activities, including immunomodulatory, anti-inflammatory, antioxidant, hepatoprotective, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Emodin 8-glucoside can be synthesized through glycosylation of emodin. One method involves using glycosyltransferase enzymes from Bacillus licheniformis to catalyze the glycosylation of emodin in vitro and in vivo . The reaction conditions typically include the presence of UDP-glucose as a glycosyl donor and optimized parameters such as substrate concentration, time, and media composition.
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources like Aloe vera and Reynoutria japonica. The extraction process includes using solvents like methanol, followed by purification techniques such as centrifugal partition chromatography and preparative high-performance liquid chromatography (HPLC) to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions: Emodin 8-glucoside undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathways.
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted compounds with different functional groups.
Aplicaciones Científicas De Investigación
Emodin 8-glucoside has a wide range of scientific research applications:
Medicine: It has shown potential as an anticancer agent, particularly against nervous system tumors.
Industry: this compound is used in the development of pharmaceuticals and nutraceuticals due to its diverse biological activities.
Mecanismo De Acción
The mechanism of action of emodin 8-glucoside involves multiple molecular targets and pathways:
Antitumor Activity: It inhibits the viability and proliferation of cancer cells by interfering with cell cycle-related proteins such as inner centromere protein and Aurora B kinase.
Neuroprotection: It exerts antioxidative effects and inhibits glutamate neurotoxicity, providing protection against neuronal damage.
Anti-inflammatory and Immunomodulatory Effects: this compound modulates inflammatory pathways and immune responses by targeting various signaling molecules and pathways.
Comparación Con Compuestos Similares
Emodin 8-glucoside is unique due to its glycosylated structure, which enhances its solubility and biological activity compared to its parent compound, emodin. Similar compounds include:
Aloe-emodin: Another glycosylated anthraquinone derivative with similar biological activities.
Chrysophanol 8-O-glucoside: A compound with comparable antioxidant and anti-inflammatory properties.
Propiedades
Fórmula molecular |
C21H20O10 |
|---|---|
Peso molecular |
432.4 g/mol |
Nombre IUPAC |
1,6-dihydroxy-3-methyl-8-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione |
InChI |
InChI=1S/C21H20O10/c1-7-2-9-14(11(24)3-7)18(27)15-10(16(9)25)4-8(23)5-12(15)30-21-20(29)19(28)17(26)13(6-22)31-21/h2-5,13,17,19-24,26,28-29H,6H2,1H3/t13?,17-,19+,20?,21-/m1/s1 |
Clave InChI |
HSWIRQIYASIOBE-QZNXSETBSA-N |
SMILES isomérico |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O[C@H]4C([C@H]([C@@H](C(O4)CO)O)O)O)O |
SMILES canónico |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



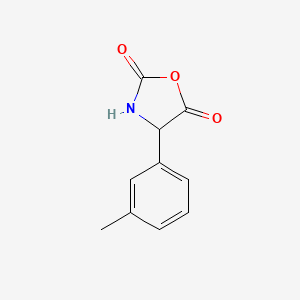
![3-Ethyl-6-hydroxybenzo[d]oxazol-2(3H)-one](/img/structure/B13723834.png)
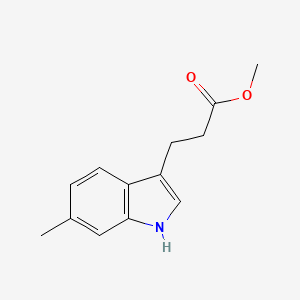
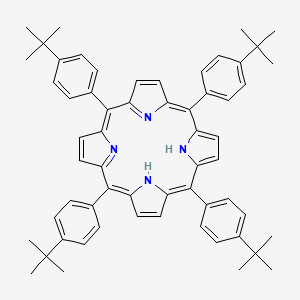
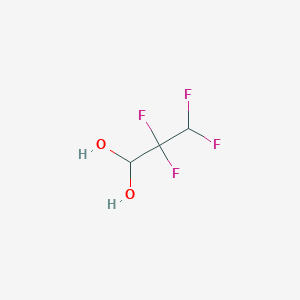
![4,4-Difluoro-4'-methyl-5'-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl](/img/structure/B13723867.png)
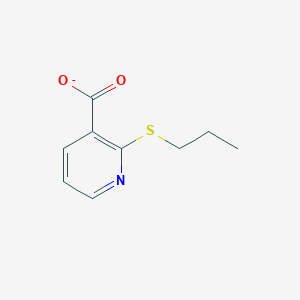
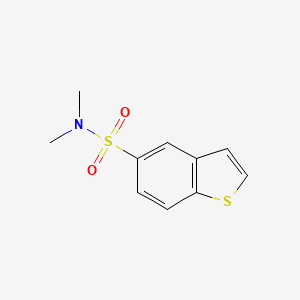

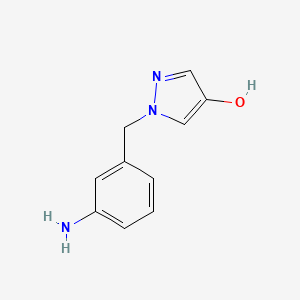
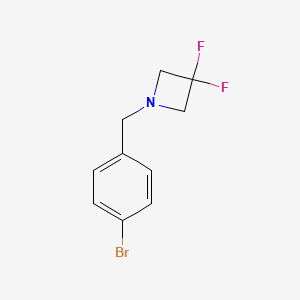
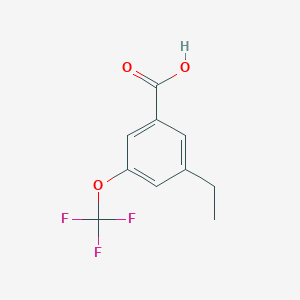
![2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl-trimethylazanium;chloride](/img/structure/B13723908.png)
